2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)-
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Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- is a chiral γ-lactam compound. This compound is part of the pyrrolidone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolidone ring. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidones, which can further be utilized in various applications .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A simpler analog with similar chemical properties but lacking the methyl and propyl substituents.
1-Methyl-1H-pyrrole-2(5H)-one: Another related compound with a methyl group at the nitrogen position.
5-Methoxy-3,4-dihydro-2H-pyrrole: A compound with a methoxy group, showing different reactivity and applications.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-5-methyl-5-propyl-, (5R)- is unique due to its specific chiral center and the presence of both methyl and propyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
881921-17-1 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(5R)-5-methyl-5-propyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(2)6-4-7(10)9-8/h4,6H,3,5H2,1-2H3,(H,9,10)/t8-/m1/s1 |
InChI Key |
IGSOEEAUFOQXDV-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@]1(C=CC(=O)N1)C |
Canonical SMILES |
CCCC1(C=CC(=O)N1)C |
Origin of Product |
United States |
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